Girisopam
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Overview
Description
Girisopam is a 2,3-benzodiazepine derivative, known for its selective anxiolytic action without sedative, anticonvulsant, or muscle relaxant effects . It is chemically identified as 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine . This compound is related to other benzodiazepines like tofisopam and zometapine .
Preparation Methods
The synthesis of Girisopam involves several steps, starting with the formation of the benzodiazepine core. The synthetic route typically includes the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to yield this compound . Industrial production methods are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Girisopam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the benzodiazepine core, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Girisopam has been extensively studied for its anxiolytic properties. It binds selectively to the 2,3-benzodiazepine binding site, making it a valuable tool in neuropharmacological research . Its applications include:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system, particularly in relation to anxiety and stress responses.
Industry: Utilized in the development of new anxiolytic drugs with improved safety profiles.
Mechanism of Action
Girisopam exerts its effects by selectively binding to the 2,3-benzodiazepine binding site on the gamma-aminobutyric acid (GABAA) receptor . This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects without sedation . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which plays a crucial role in regulating anxiety and stress responses .
Comparison with Similar Compounds
Girisopam is unique among benzodiazepines due to its selective anxiolytic action without sedative, anticonvulsant, or muscle relaxant effects . Similar compounds include:
Tofisopam: Another 2,3-benzodiazepine with anxiolytic properties but different pharmacological profiles.
Zometapine: A related compound with similar anxiolytic effects but distinct chemical structure.
Nerisopam: Shares the benzodiazepine core but differs in its binding affinity and pharmacological effects.
This compound’s uniqueness lies in its selective binding to the 2,3-benzodiazepine site, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
82230-53-3 |
---|---|
Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |
InChI Key |
VQYLGVVODFDFNK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |
Key on ui other cas no. |
82230-53-3 |
Synonyms |
1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine EGIS 5810 EGIS-5810 girisopam GYKI 51189 GYKI-51189 |
Origin of Product |
United States |
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